molecular formula C20H20N2O4S B2658956 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922661-06-1

2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2658956
CAS No.: 922661-06-1
M. Wt: 384.45
InChI Key: DVDWMAGRFKYSRF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide-thiazole hybrid compound characterized by a thiazole core substituted with a 4-methoxy-3-methylphenyl group at position 4 and a 2,3-dimethoxybenzamide moiety at position 2. This structure combines electron-donating methoxy groups with a methyl substituent, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-10-13(8-9-16(12)24-2)15-11-27-20(21-15)22-19(23)14-6-5-7-17(25-3)18(14)26-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDWMAGRFKYSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds similar to 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial activity. For instance, studies have reported the synthesis of thiazole derivatives that were screened for antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . The presence of the thiazole moiety is often linked to enhanced antimicrobial properties.

Enzyme Inhibition

The compound has potential applications in enzyme inhibition. Thiazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways. For example, the structural similarity to known enzyme substrates allows these compounds to bind effectively to active sites, thereby inhibiting enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting specific diseases such as cancer and diabetes.

Cancer Research

Thiazole-containing compounds have shown promise in cancer research due to their ability to modulate cellular pathways involved in tumor growth and metastasis. The specific structure of this compound may enhance its efficacy in targeting cancer cells while minimizing effects on healthy tissues.

Neurological Disorders

Emerging studies suggest that thiazole derivatives might play a role in treating neurological disorders by interacting with neurotransmitter systems or modulating neuroinflammatory responses. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in various applications:

  • Antibacterial Activity : A study synthesized various thiazole derivatives and evaluated their antibacterial activity using standard methods. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes related to metabolic disorders showed that thiazole derivatives could effectively reduce enzyme activity, indicating their potential as drug candidates for diabetes management .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Thiazole Ring

The thiazole ring’s substitution pattern significantly impacts molecular properties. Key analogs include:

  • 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS: 313395-73-2) : Features a nitro group and chlorine on the benzamide, enhancing electron-withdrawing effects compared to the target compound’s methoxy groups. This may alter binding affinity in biological systems .
Benzamide Modifications

Variations in the benzamide moiety are critical for activity:

  • 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868369-55-5) : Replaces the thiazole with a benzothiazol-2-ylidene group, introducing conjugation that may affect redox properties and tautomerism .
  • 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide: Incorporates a triazole sulfanyl group, enabling hydrogen bonding and π-π stacking interactions absent in the target compound .
Spectroscopic Data
  • IR Spectroscopy : Methoxy groups exhibit C-O stretches near 1250–1280 cm⁻¹, while thiazole C=N vibrations appear at ~1600 cm⁻¹ .
  • NMR : Methoxy protons resonate at δ 3.7–4.0 ppm, and thiazole C-H protons appear as singlets near δ 7.5–8.0 ppm .

Key SAR Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide enhance reactivity but may reduce solubility.
  • Methoxy substituents improve solubility and modulate electronic effects for target engagement .

Physicochemical and Crystallographic Analysis

  • Tautomerism : Thiazole derivatives often exhibit tautomerism, as seen in 1,2,4-triazole-thione equilibria, though this is less likely in fully substituted thiazoles like the target compound .
  • Crystal Packing : Analogous compounds, such as (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide, show dihedral angles between aromatic rings of ~20–30°, influencing molecular stacking and stability .

Comparative Data Table

Compound Name Key Substituents Bioactivity/Properties Reference ID
2,3-Dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide 2,3-Dimethoxybenzamide, 4-methoxy-3-methylphenyl Not reported N/A
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Nitro, chloro Potential antimicrobial activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy, methylphenyl 129.23% efficacy in plant growth modulation
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethylbenzothiazol-2-ylidene)benzamide Benzothiazol-2-ylidene, dimethyl Redox-active, tautomerism

Biological Activity

2,3-Dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.5 g/mol
  • IUPAC Name : N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
  • Chemical Structure : The compound features a thiazole ring, which is known for its diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Properties

  • Mechanism of Action :
    • The thiazole moiety contributes significantly to the compound's anticancer activity by interacting with specific molecular targets involved in cancer cell proliferation and survival. Studies indicate that thiazole derivatives can inhibit key enzymes and pathways associated with tumor growth .
  • Cell Line Studies :
    • In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown notable cytotoxicity against HT29 colon cancer cells and Jurkat leukemia cells, with IC50 values comparable to established anticancer drugs like doxorubicin .

Case Studies and Experimental Results

  • Study on Thiazole Derivatives :
    • A comprehensive study on thiazole derivatives highlighted that compounds similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines. The presence of electron-donating groups in the phenyl ring was crucial for enhancing cytotoxic activity .
  • Structure-Activity Relationship (SAR) :
    • SAR analyses revealed that modifications in the thiazole and phenyl rings could lead to variations in biological activity. Compounds with halogen substitutions showed enhanced potency against RET kinase, a target in cancer therapy .

Table of Biological Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHT29<10Inhibition of cell proliferation
Similar Thiazole DerivativeJurkat<5Induction of apoptosis via Bcl-2 inhibition
Compound I-8 (related benzamide)RET WildtypeModerateRET kinase inhibition

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